Oxyphenonium

Description

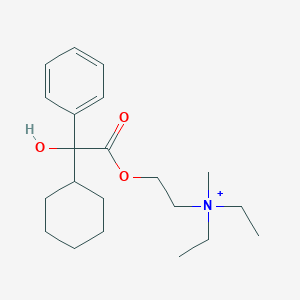

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-10-2 (bromide) | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048571 | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-04 g/L | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14214-84-7, 1407-05-2, 50-10-2 | |

| Record name | Oxyphenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5 °C | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Pharmacology of Oxyphenonium

Elucidation of Anticholinergic (Antimuscarinic) Actions.drugbank.compatsnap.comnih.govpatsnap.combenchchem.com1mg.comdawaiwala.comncats.io

Oxyphenonium (B72533) is recognized as an anticholinergic agent, specifically an antimuscarinic, which means it interferes with the action of acetylcholine (B1216132) on muscarinic receptors. drugbank.compatsnap.comnih.govpatsnap.com1mg.comdawaiwala.comncats.io Its effects are widespread, impacting various systems where parasympathetic nerve impulses are mediated by acetylcholine, including the gastrointestinal tract, respiratory system, and exocrine glands. patsnap.comnih.gov

Competitive Antagonism at Muscarinic Acetylcholine Receptors.patsnap.compatsnap.comdrugbank.comnih.gov

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.compatsnap.comdrugbank.comnih.gov It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. patsnap.compatsnap.com This competitive inhibition prevents acetylcholine from stimulating the receptor and initiating a cellular response. patsnap.compatsnap.com This action is the primary basis for its effects on reducing smooth muscle spasms and glandular secretions. patsnap.com For instance, by blocking muscarinic receptors on gastric parietal cells, it can decrease the secretion of gastric acid. patsnap.com A study on isolated guinea pig atria and ileum demonstrated this competitive antagonism. drugbank.comnih.gov

Receptor Subtype Selectivity and Affinity Profiling (e.g., M1, M2, M3).drugbank.comdrugbank.comebi.ac.ukcaymanchem.commedchemexpress.com

This compound exhibits activity as an antagonist across various muscarinic receptor subtypes, including M1, M2, and M3. drugbank.comdrugbank.comebi.ac.ukmedchemexpress.com Research has shown that it binds with high affinity to muscarinic receptors in different tissues. For example, in studies using isolated guinea pig atria and ileum, this compound demonstrated Kd values of 0.11 nM and 0.17 nM, respectively, indicating potent binding to the muscarinic receptors present in these tissues. caymanchem.com While it acts on multiple subtypes, some evidence suggests a preference for certain subtypes over others, though it is not considered highly selective. drugbank.com One study noted that this compound exhibited competitive antagonism at atrial receptors (predominantly M2) but non-competitive antagonism at ileal receptors (a mix of M2 and M3). drugbank.comnih.gov It is classified as a muscarinic acetylcholine receptor M3 antagonist in some databases. ebi.ac.uk

The table below summarizes the affinity of this compound and other reference antagonists for different muscarinic receptor subtypes, presented as pKi values. Higher pKi values indicate stronger binding affinity.

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |

| This compound | Data not available | Data not available | Data not available |

| Pirenzepine | 8.1 | 6.7 | 6.9 |

| Methoctramine | 6.9 | 7.9 | 6.8 |

| 4-DAMP | 8.8 | 8.0 | 9.2 |

| Atropine (B194438) | 9.0 | 8.9 | 9.2 |

This is an interactive data table. The data for reference compounds is illustrative of typical antagonist profiles.

Impact on Cholinergic Neurotransmission.patsnap.comutkaluniversity.ac.in

By competitively blocking muscarinic receptors, this compound effectively inhibits the transmission of nerve impulses at the postganglionic parasympathetic neuroeffector junction. patsnap.com Acetylcholine released from cholinergic nerve endings is unable to bind to the blocked receptors on the target organ (e.g., smooth muscle, glands). patsnap.com This leads to a reduction in the physiological responses normally mediated by the parasympathetic nervous system, such as decreased gastrointestinal motility and reduced secretion from salivary and bronchial glands. patsnap.compatsnap.com The blockade of acetylcholine's action is the fundamental mechanism by which this compound exerts its therapeutic effects. patsnap.com

Direct Musculotropic Effects on Smooth Muscle.drugbank.comnih.govbenchchem.com1mg.comdawaiwala.comncats.iodrugbank.com

In addition to its anticholinergic properties, this compound also exerts a direct relaxing effect on smooth muscle, an action known as musculotropic relaxation. drugbank.comnih.gov1mg.comdawaiwala.comncats.iodrugbank.com

Cellular and Molecular Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.compatsnap.comnih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to the parasympathetic nervous system's function. drugbank.comhmdb.ca By binding to these receptors, this compound blocks the neurotransmitter acetylcholine from binding and initiating a cellular response. patsnap.comnih.gov

The drug's action is characterized by a dual mechanism: a specific antimuscarinic effect at acetylcholine receptor sites and a direct musculotropic effect, which involves the relaxation of smooth muscle. drugbank.comnih.gov The primary antagonism occurs at the muscarinic acetylcholine receptor M1 and M3 subtypes. drugbank.comebi.ac.uk

The signaling cascade initiated by muscarinic receptor activation, which this compound inhibits, is multifaceted. The muscarinic acetylcholine receptor M1, a target for this compound, mediates various cellular responses through the action of G proteins. drugbank.comhmdb.ca These responses include the inhibition of adenylyl cyclase, the breakdown of phosphoinositides (leading to the generation of inositol (B14025) trisphosphate and diacylglycerol), and the modulation of potassium channels. drugbank.comhmdb.ca The primary transducing effect associated with the M1 receptor is phosphoinositide (PI) turnover. drugbank.comhmdb.ca By blocking these receptors, this compound effectively interrupts these downstream signaling pathways, leading to reduced smooth muscle contraction and decreased glandular secretion. patsnap.comncats.io

In Vitro Pharmacological Characterization Studies

The pharmacological profile of this compound has been characterized through various in vitro studies, including receptor binding assays to determine its affinity for its target and functional assays on isolated tissues to observe its physiological effects.

Receptor binding assays are crucial for quantifying the affinity of a drug for its receptor. nih.govnih.gov These assays, often using radiolabeled ligands, allow for the determination of the equilibrium dissociation constant (Kd), a measure of the drug's binding affinity. nih.govgiffordbioscience.com A lower Kd value indicates a higher binding affinity.

Studies have determined the dissociation constants for this compound at muscarinic receptors in different tissues. In isolated guinea pig tissues, this compound demonstrated high affinity for muscarinic receptors. caymanchem.com The specific Kd values highlight its potent binding characteristics. caymanchem.com

| Tissue Preparation | Dissociation Constant (Kd) |

| Guinea Pig Atria | 0.11 nM |

| Guinea Pig Ileum | 0.17 nM |

| Data sourced from Eglen, R.M., and Whiting, R.L. (1987). caymanchem.com |

These nanomolar dissociation constants signify that this compound binds with high affinity to muscarinic receptors in both cardiac and smooth muscle tissues. caymanchem.com

Functional assays on isolated organ preparations are used to assess the physiological or pharmacological response of a tissue to a substance in a controlled ex vivo environment. nih.govadinstruments.com These studies have been instrumental in demonstrating the anticholinergic and spasmolytic effects of this compound.

Research has shown that this compound acts as an antagonist in various smooth muscle preparations. In studies on isolated guinea pig atria and ileum, this compound exhibited competitive antagonism at muscarinic receptor subtypes. caymanchem.com This action results in the relaxation of smooth muscle and the inhibition of acetylcholine-induced contractions. patsnap.com

Further studies have elaborated on its effects across different organ systems:

Gastrointestinal Tract: this compound inhibits gastrointestinal propulsive motility and reduces gastric acid secretion. drugbank.comnih.gov It effectively relieves spasms in the smooth muscle of the gastrointestinal tract. patsnap.com In animal models, it has been shown to decrease the formation of rumenal ulcers in rats and suppress insulin-induced gastric secretion in dogs with gastric fistulas. caymanchem.com

Urinary Bladder: The drug induces relaxation in the smooth muscles of the urinary bladder. patsnap.com However, one study noted that while the anticholinergic drug oxybutynin (B1027) significantly decreased detrusor contractility, this compound did not show a similar level of efficacy in that specific context.

Biliary Tract: this compound also causes relaxation of smooth muscle in the biliary tract. patsnap.com

These functional assays confirm that the receptor binding activity of this compound translates into measurable physiological effects on smooth muscle contractility and secretion in various organs. drugbank.compatsnap.comcaymanchem.com

Pharmacokinetic Research on Oxyphenonium Disposition

Absorption Kinetics and Extent

Oxyphenonium (B72533), as a quaternary ammonium (B1175870) compound, possesses a permanent positive charge which significantly influences its absorption from the gastrointestinal tract. This chemical characteristic generally leads to poor and variable absorption when the drug is administered orally. patsnap.com The permanent charge hinders passive diffusion across the lipid-rich cell membranes of the intestinal epithelium. patsnap.com

While some sources suggest it is generally well-absorbed, detailed pharmacokinetic data indicate limited systemic availability after oral administration. patsnap.com A comparative analysis of plasma concentrations following different routes of administration underscores the low extent of oral absorption. For instance, a 10 mg oral dose results in a peak plasma concentration (Cmax) of 5 ng/mL, whereas a much smaller 2 mg intramuscular dose achieves a Cmax of 80 ng/mL. ncats.io This discrepancy, with a five-fold higher dose producing a sixteen-fold lower peak plasma level, points to a low oral bioavailability. Although precise bioavailability data is not available due to the absence of the area under the curve (AUC) for oral administration in accessible literature, the pharmacokinetic parameters strongly suggest that only a small fraction of an oral dose reaches systemic circulation. ncats.io

| Parameter | Oral Administration | Intramuscular Administration | Intravenous Administration |

|---|---|---|---|

| Dose | 10 mg (single) | 2 mg (single) | 2 mg (single) |

| Cmax (Peak Plasma Concentration) | 5 ng/mL | 80 ng/mL | N/A |

| T½ (Elimination Half-life) | 190 min | 130 min | 120 min (2 h) |

| AUC (Area Under the Curve) | Data Not Available | 4.6 µg·min/mL | 5.9 µg·min/mL |

Metabolic Pathways and Identification of Metabolites

The biotransformation of this compound involves several pathways, with hydrolysis being a key mechanism. Evidence also points to other metabolic processes, particularly in the liver.

A primary route of metabolism for this compound is the hydrolysis of its ester linkage. nih.govnih.gov This reaction, which can occur under both acidic and alkaline conditions, cleaves the molecule into two main products. nih.gov The process involves the breaking of the ester bond, yielding the parent carboxylic acid and the quaternary ammonium alcohol.

The hydrolysis degradation products are:

Cyclohexyl(hydroxy)phenylacetic acid : The carboxylic acid moiety.

(2-hydroxyethyl)diethylmethylammonium : The quaternary amine alcohol moiety, which is structurally related to choline.

| Parent Compound | Metabolic Pathway | Resulting Products |

|---|---|---|

| This compound | Ester Hydrolysis | Cyclohexyl(hydroxy)phenylacetic acid |

| (2-hydroxyethyl)diethylmethylammonium |

Beyond simple hydrolysis, further biotransformation of this compound occurs. Studies conducted on isolated rat livers have shown that the compound undergoes significant metabolism. In these experiments, the majority of the drug recovered from the liver after two hours was in the form of metabolites. The research identified at least two distinct metabolites for both the (+)- and (-)-enantiomers of this compound that were excreted into the bile. This finding indicates that hepatic biotransformation is a significant clearance pathway, although the specific chemical structures of these biliary metabolites have not been fully elucidated in the reviewed literature. The metabolic process was also found to be stereoselective, with differences observed in the rate of metabolism and biliary excretion between the enantiomers.

Excretion Routes and Clearance Mechanisms

Detailed information regarding the specific excretion routes and clearance mechanisms of this compound is not extensively available in publicly accessible scientific literature. Generally, the elimination of drugs from the body, or clearance, involves two primary pathways: renal excretion (via the kidneys into urine) and hepatic excretion (via the liver into bile and feces). msdmanuals.comyoutube.com

Renal excretion is the main route for water-soluble substances. msdmanuals.com The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov Drug metabolites, which are often more polar than the parent drug, are less likely to be reabsorbed and are therefore more readily excreted in the urine. youtube.com

Biliary excretion is a significant elimination pathway for some drugs and their metabolites, particularly for compounds with a molecular weight greater than 300 g/mol that possess both polar and lipophilic characteristics. msdmanuals.com This process involves active transport systems to secrete the drug or its metabolites from the liver into the bile, which is then released into the gastrointestinal tract. msdmanuals.com The substance can then be eliminated in the feces or be reabsorbed in a process known as enterohepatic circulation. msdmanuals.com

Given that specific studies detailing the excretion and clearance of this compound are not readily found, a definitive account of its primary elimination pathways cannot be provided at this time.

Stereoselectivity in Membrane Transport and Pharmacokinetics

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a drug's interaction with biological systems, including membrane transporters. bohrium.com For chiral drugs like this compound, which exist as a mixture of stereoisomers, the disposition of each isomer can differ.

Organic Cation Transporters (OCTs) are a family of proteins that play a crucial role in the transport of a wide array of organic cations, including many drugs, across cell membranes. nih.govguidetoimmunopharmacology.org This is particularly important in organs central to drug disposition, such as the liver and intestines. frontiersin.orgfrontiersin.org

Research has shown that this compound is a substrate for several OCTs. However, the degree of stereoselectivity in its transport varies among the different transporter subtypes. acs.org

OCT1: Studies have indicated that the uptake of this compound mediated by OCT1 is not stereoselective. acs.org OCT1 is highly expressed in the liver and is involved in the hepatic uptake of numerous drugs. frontiersin.orgresearchgate.net

OCT2 and OCT3: In contrast to OCT1, both OCT2 and OCT3 have been found to transport this compound with moderate stereoselectivity. acs.org

The table below summarizes the findings on the stereoselective transport of this compound by different organic cation transporters.

| Transporter | Stereoselectivity of this compound Transport |

| OCT1 | Not stereoselective |

| OCT2 | Moderately stereoselective |

| OCT3 | Moderately stereoselective |

This table is based on data from a study by Martinez-Guerrero et al. (2023). acs.org

While the initial uptake of this compound by OCT1 into cells is not stereoselective, the subsequent metabolic processes can be highly influenced by the drug's stereochemistry. acs.org The cytochrome P450 enzyme CYP2D6, which is involved in the metabolism of many drugs, displays a highly stereoselective metabolism of this compound. acs.orgfrontiersin.orgwashington.edu

Bioavailability Studies and Factors Influencing Systemic Exposure

One source suggests that this compound bromide is generally well-absorbed from the gastrointestinal tract. patsnap.com As a quaternary ammonium compound, its absorption might be limited due to its charge and low lipid solubility. patsnap.com

Systemic exposure to a drug is influenced by a multitude of factors, including:

Physicochemical properties of the drug: such as solubility and permeability.

Formulation of the drug product.

Physiological factors of the individual: including gastrointestinal pH, motility, and the presence of food.

First-pass metabolism: where the drug is metabolized in the gut wall or liver before reaching systemic circulation. nih.gov

Without specific studies on this compound, a quantitative description of its bioavailability and the key factors influencing its systemic exposure cannot be provided.

Structure Activity Relationship Sar and Structural Modifications

Computational and Machine Learning Approaches in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for muscarinic antagonists like oxyphenonium (B72533) has been significantly advanced by the integration of computational and machine learning methodologies. These approaches offer powerful tools for predicting molecular behavior, optimizing lead compounds, and understanding complex biological interactions at a granular level.

Predictive Modeling of Affinity and Selectivity

Predictive modeling has become indispensable in the quest to design muscarinic antagonists with high affinity for a specific receptor subtype and desired selectivity over others. This is particularly crucial for minimizing the off-target effects that are common with less selective anticholinergic agents. acs.org

Machine learning (ML) algorithms are increasingly being employed to build models that can predict the biological activity of compounds based on their structural and physicochemical properties. acs.org For instance, ML models have been developed to forecast the response to anticholinergic medications by analyzing retrospective patient data. One such study utilized a random forest algorithm, which demonstrated over 80% accuracy in predicting treatment failure. revvity.com These models often incorporate a wide range of data, including absorption, distribution, metabolism, and excretion (ADME), alongside pharmacological data to create more accurate anticholinergic burden scales. acs.orgnih.gov By training on these features, ML models can learn to classify compounds and predict their effects with greater generalizability than traditional scales. acs.orgnih.gov

Researchers have successfully used deep graph networks to predict a compound's effect on glial phagocytic activity, achieving a notable Area Under the ROC curve (AUROC) of 0.68. nih.govuniversiteitleiden.nl Such models can process the molecular graph of a compound directly, identifying potential drug candidates from large libraries. nih.govuniversiteitleiden.nl

Beyond ML, other computational techniques provide deep insights into the dynamics of receptor-ligand interactions. Atomistic simulations, such as metadynamics, have been used to estimate the residence time (RT) of antagonists at the muscarinic M3 receptor, a critical parameter for drug efficacy. plos.org These simulations can rank compounds in agreement with experimental data and help identify quantitative structure-kinetics relationships (SKRs). plos.org Similarly, molecular dynamics (MD) simulations offer a way to understand the physical basis of protein-ligand interactions at an atomic level, which is vital for designing molecules with specific binding profiles. plos.org

A generalized predictive model was constructed to assess the inhibition constant (Ki) for potential ligands across human muscarinic receptors M1-M5, utilizing the 3D structures of the receptors. celtarys.com This highlights the power of structure-based design in developing selective antagonists. The development of antagonists with high selectivity for a specific muscarinic receptor subtype, such as M1 or M4, is a key goal to avoid the side effects associated with pan-muscarinic antagonism. nih.govmoleculardevices.com

Table 1: Examples of Predictive Modeling in Anticholinergic Drug Research

| Modeling Approach | Application | Key Findings/Performance | Reference |

| Random Forest Algorithm | Predicting patient response to anticholinergic medication for overactive bladder. | Achieved 80.3% global accuracy and an AUC of 0.77. | revvity.com |

| Unsupervised ML Model | Developing a novel anticholinergic burden scale using ADME and physicochemical data. | Mean AUC of 0.76; agreed with clinical scales on over half of the drugs tested. | acs.org |

| Deep Graph Networks | Predicting compound effects on glial phagocytic activity for schizophrenia drug repurposing. | Achieved a macro AUROC of 0.68 in predicting inhibitory or intensifying effects. | nih.govuniversiteitleiden.nl |

| Metadynamics Simulations | Estimating residence times of muscarinic M3 receptor antagonists. | Able to rank compounds in agreement with experimental residence times. | plos.org |

| Homology Modeling | Constructing a general predictive model for inhibition constants (Ki) at M1-M5 receptors. | Utilized 3D receptor structures to build a predictive model for ligand binding. | celtarys.com |

High-Content Screening (HCS) in SAR Discovery

High-Content Screening (HCS), also known as High-Content Analysis (HCA), has emerged as a critical technology in drug discovery and SAR studies for compounds like this compound. nih.govmdpi.com HCS combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters within cells in response to a compound. researchgate.net This approach provides a detailed, multi-faceted view of a compound's biological effects, moving beyond single-endpoint assays. researchgate.net

For G protein-coupled receptors (GPCRs), such as the muscarinic receptors that this compound targets, HCS is particularly powerful. nih.gov It allows for the functional analysis of compounds by monitoring key cellular events that occur upon receptor modulation. One of the most common applications is the monitoring of GPCR internalization. nih.govmoleculardevices.com Upon stimulation by an agonist, most GPCRs are internalized into the cell, a process that can be visualized and quantified using fluorescently tagged proteins like β-arrestin. HCS assays can screen for antagonists by measuring their ability to block this agonist-induced internalization. moleculardevices.com

HCS platforms can be used to screen large compound libraries to identify novel muscarinic receptor modulators. nih.gov For example, a screen of over 63,000 compounds against a cell line expressing the M1 muscarinic receptor utilized a real-time, cell-based calcium-mobilization assay to identify thousands of primary antagonist hits. nih.gov Such screens are foundational for establishing initial SAR. Subsequent analysis of these hits involves generating concentration-response curves to determine potency (e.g., IC50) and testing against other muscarinic receptor subtypes to establish selectivity profiles. acs.orgnih.gov

The rich, multi-parametric data generated by HCS is a cornerstone of modern SAR discovery. sigmaaldrich.com By measuring various cellular features simultaneously—such as protein localization, cell morphology, and the number of neurites—researchers can build a detailed phenotypic fingerprint for each compound. researchgate.netsigmaaldrich.com This wealth of information helps to differentiate compounds with subtle but important differences in their mechanism of action and provides a more holistic understanding of their structure-activity relationships, ultimately guiding the optimization of lead compounds with improved efficacy and safety profiles. researchgate.netresearchgate.net

Table 2: Applications of High-Content Screening in Muscarinic Antagonist SAR

| HCS Application | Measured Parameters | Purpose in SAR | Reference |

| GPCR Internalization Assays | Translocation of fluorescently-tagged β-arrestin from cytoplasm to membrane pits/vesicles. | To identify and characterize antagonists by their ability to block agonist-induced receptor internalization. | nih.govmoleculardevices.com |

| Calcium Mobilization Assays | Changes in intracellular calcium concentration using fluorescent dyes. | To determine compound potency (IC50) and selectivity by measuring inhibition of agonist-induced calcium flux. | acs.orgnih.gov |

| Multiparametric Phenotypic Profiling | Neuronal number, neurite count, neurite length, protein localization, cell morphology. | To create a detailed "phenotypic fingerprint" of a compound's effects, aiding in lead optimization and understanding mechanism of action. | researchgate.netsigmaaldrich.com |

| Parallel Screening | Agonism, positive allosteric modulation (PAM), and antagonism measured in a single well across M1, M4, and M5 subtypes. | To rapidly identify selective receptor modulators and efficiently filter out undesirable compounds. | nih.gov |

Preclinical Efficacy Studies and Disease Models

Gastrointestinal System Investigations

Preclinical research has extensively explored the effects of oxyphenonium (B72533) on the gastrointestinal system, focusing on its ability to inhibit gastric acid secretion and modulate gut motility. These studies have been instrumental in understanding its potential utility in conditions such as peptic ulcers and irritable bowel syndrome.

Inhibition of Gastric Acid Secretion Models

This compound has demonstrated a notable capacity to reduce the secretion of gastric acid. patsnap.com In preclinical models, it has been shown to suppress insulin-induced gastric secretion in dogs with gastric fistulas. caymanchem.com This antisecretory effect is attributed to its function as a muscarinic antagonist, blocking the action of acetylcholine (B1216132) on gastric parietal cells, which are responsible for acid production. patsnap.com The reduction in gastric acidity is a key factor in the management of peptic ulcer disease. patsnap.comijpcsonline.com

Modulation of Gastrointestinal Motility and Spasm Models

This compound's impact on gastrointestinal motility has been a significant area of preclinical investigation. By acting as a muscarinic antagonist in the smooth muscle of the gastrointestinal tract, it effectively decreases peristalsis and alleviates spasms. patsnap.com This spasmolytic action makes it a candidate for conditions characterized by hypermotility and cramping, such as irritable bowel syndrome. patsnap.comzeelabpharmacy.com Furthermore, this compound inhibits gastrointestinal propulsive motility, which contributes to its therapeutic effect in managing gastrointestinal spasms. medex.com.bd

The compound's efficacy in models of peptic ulcers is linked to both its antisecretory and antimotility effects. patsnap.comcaymanchem.com By reducing the aggressive factors of acid and pepsin and controlling spasms, this compound contributes to a more favorable environment for ulcer healing. patsnap.comcaymanchem.comijpcsonline.com

Studies in Animal Models of Ulcer Formation

A key model used to evaluate the anti-ulcer properties of this compound is the Shay rat model, where pyloric ligation leads to the accumulation of gastric acid and subsequent ulcer formation. nih.govslideshare.net In this model, this compound has been shown to inhibit the formation of rumenal ulcers. caymanchem.comnih.gov This protective effect is a direct consequence of its ability to decrease gastric acid secretion and reduce the aggressive nature of gastric juices on the mucosal lining. caymanchem.comnih.gov

Urogenital System Research

The anticholinergic properties of this compound have also prompted preclinical research into its effects on the urogenital system, particularly in the context of bladder dysfunction.

Effects on Detrusor Contractility in Bladder Dysfunction Models

As an anticholinergic agent, this compound is expected to influence detrusor contractility. nih.gov Anticholinergic drugs, in general, are known to block muscarinic acetylcholine receptors, which can inhibit unstable detrusor contractions. However, a prospective study comparing this compound bromide and oxybutynin (B1027) hydrochloride found that only oxybutynin hydrochloride demonstrated a significant decrease in detrusor contractility. nih.gov This suggests that while this compound possesses anticholinergic properties, its effect on detrusor muscle contractility may be less pronounced compared to other agents in specific preclinical or clinical settings. nih.gov

Investigations in Vesicoureteral Reflux and Detrusor Instability Models

In a study involving children with vesicoureteral reflux and detrusor instability, the effects of this compound bromide were evaluated. nih.gov The study indicated that while both this compound and oxybutynin are anticholinergic, oxybutynin was more effective in reducing the degree of reflux, an effect attributed to its direct spasmolytic action on the detrusor muscle. nih.gov This finding suggests a potentially limited role for this compound in managing vesicoureteral reflux associated with detrusor instability compared to other available agents. nih.gov

Ocular Applications and Effects

As a muscarinic antagonist, this compound has demonstrated notable effects on the eye, particularly in inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). nih.gov

Mydriatic and Cycloplegic Effects in Experimental Models

This compound's anticholinergic properties make it a potent agent for inducing both mydriasis and cycloplegia. nih.gov In animal models, research has shown that a 5% solution of this compound can produce complete mydriasis within one hour, with the effect lasting for up to four days. This prolonged action is advantageous for ophthalmic examinations and surgical procedures that require sustained pupil dilation. The mechanism involves blocking the muscarinic receptors in the iris sphincter and ciliary muscles, which are responsible for pupillary constriction and accommodation, respectively. nih.gov

Prevention of Form-Deprivation Myopia in Chick Models

Studies utilizing chick models of form-deprivation myopia (FDM) have identified this compound as an effective agent in preventing the condition. caymanchem.comnih.gov In these experimental setups, intravitreal injections of this compound were shown to cause a "full rescue" from FDM. nih.govresearcher.life The treated eyes did not exhibit the significant refractive error, increased eye weight, and greater axial length typically observed in the goggled, form-deprived eyes. nih.gov Notably, the retinas of the this compound-treated chicks showed no signs of damage. nih.govresearcher.life While the precise mechanism is still under investigation, it is suggested that muscarinic antagonists like this compound may act at sites distant from the retina or through a non-muscarinic pathway to inhibit myopia development. nih.govresearchgate.net

Table 1: Effect of this compound on Form-Deprivation Myopia in Chick Models

| Parameter | Goggled (Control) | This compound-Treated | P-Value |

| Refraction Difference (D) | -9.50 +/- 0.22 | 0.83 +/- 0.31 | < 0.001 |

| Wet Weight Difference (mg) | 75.67 +/- 3.84 | 2.33 +/- 6.14 | < 0.001 |

| Axial Length Difference (mm) | 0.80 +/- 0.05 | 0.03 +/- 0.04 | < 0.001 |

| Data from a study on Leghorn cockerels with form-deprivation myopia. nih.gov |

Exocrine Gland Secretion Modulation Studies

This compound's anticholinergic action extends to the body's exocrine glands, where it has been shown to reduce various secretions. patsnap.comnih.gov

Reduction of Salivary and Bronchial Secretions

By blocking muscarinic receptors, this compound effectively reduces the production of saliva and bronchial secretions. patsnap.comapollopharmacy.in This antisecretory effect is a hallmark of its pharmacodynamic profile. nih.govmedex.com.bd Studies in human volunteers have demonstrated that oral administration of this compound bromide leads to a significant decrease in salivary volume. ijpp.com The onset of this effect was observed within one hour of administration. ijpp.com This reduction in secretions can be beneficial in certain medical contexts, such as preanesthetic medication to ensure smoother anesthesia induction.

Impact on Sweat Gland Function

The anticholinergic properties of this compound also influence sweat gland function. patsnap.com By inhibiting the muscarinic receptors on eccrine sweat glands, which are stimulated by acetylcholine to produce sweat, this compound can lead to a reduction in sweating. medicaljournals.sesweathelp.org This effect is a direct consequence of its mechanism of action as a muscarinic antagonist. patsnap.com

Mechanistic Investigations of Oxyphenonium S Interactions and Safety Profile

Pharmacological Basis of Drug-Drug Interactions

Oxyphenonium (B72533), a quaternary ammonium (B1175870) anticholinergic agent, primarily exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com This mechanism of action is central to understanding its potential for drug-drug interactions.

Interactions with Other Antimuscarinic Agents

Examples of drugs that can potentiate the antimuscarinic effects of this compound include:

Amantadine mims.commims.commedex.com.bd

Certain antihistamines patsnap.commims.commims.commedex.com.bd

Phenothiazines mims.commims.commedex.com.bd

Tricyclic antidepressants (TCAs) mims.commims.commedex.com.bd

Atropine (B194438) patsnap.com

Scopolamine patsnap.com

Effects on Central Nervous System Depressants

When taken with central nervous system (CNS) depressants, this compound can enhance sedative effects, leading to increased drowsiness and impaired cognitive function. patsnap.com CNS depressants work by increasing the production of the neurotransmitter gamma-aminobutyric acid (GABA), which slows down brain activity. addictioncenter.comadf.org.au The combined effect with this compound's anticholinergic properties can result in a greater level of CNS depression. patsnap.com This interaction is a concern with substances like sedatives, antipsychotics, and some antidepressants. patsnap.com

Impact on Absorption of Co-administered Drugs

This compound's ability to reduce gastrointestinal motility can interfere with the absorption of other orally administered drugs. mims.commims.commedex.com.bd By slowing the movement of substances through the digestive tract, this compound can alter the rate and extent to which other medications are absorbed into the bloodstream. patsnap.compmda.go.jp For example, the absorption of levodopa (B1675098) may be decreased when taken with this compound. drugbank.com Conversely, the serum concentration of drugs like chlorothiazide, chlorthalidone, and indapamide (B195227) may be increased. drugbank.com The slower transit time can also affect the efficacy of gastrointestinal agents like proton pump inhibitors and H2 receptor antagonists. patsnap.com

Specific Mechanistic Pathways of Interaction (e.g., Tachycardia potentiation, anticholinergic activity modulation)

This compound can potentiate tachycardia (an abnormally fast heart rate) when combined with other drugs that have a similar effect. drugbank.com This is due to its anticholinergic action, which can block the vagal nerve's slowing effect on the heart, leading to an increased heart rate. drugbank.com When co-administered with drugs that also increase heart rate, such as sympathomimetics (e.g., ephedrine, salbutamol) or certain antidepressants, the risk of significant tachycardia is heightened. drugbank.com

The modulation of anticholinergic activity is the primary mechanism behind many of this compound's drug interactions. patsnap.commims.commims.commedex.com.bddrugbank.com By blocking muscarinic receptors, it interferes with the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. patsnap.compatsnap.com This leads to a range of effects, including reduced smooth muscle spasms and decreased glandular secretions. patsnap.compatsnap.com When combined with other drugs that also have anticholinergic properties, these effects are additive, potentially leading to a more significant clinical impact. patsnap.commims.commims.commedex.com.bd

Furthermore, research indicates that this compound is a substrate for both the organic cation transporter 1 (OCT1) and the cytochrome P450 2D6 (CYP2D6) enzyme. goettingen-research-online.de This suggests that drugs that inhibit or induce these proteins could alter the metabolism and cellular uptake of this compound, potentially affecting its efficacy and safety profile. goettingen-research-online.denih.gov

Mechanisms Underlying Contraindications

Glaucoma Exacerbation Mechanisms

This compound is contraindicated in patients with glaucoma, particularly angle-closure glaucoma, due to its potential to increase intraocular pressure (IOP). patsnap.commims.commedex.com.bd The mechanism behind this is its anticholinergic effect, which can cause mydriasis (pupil dilation). nih.gov In individuals with narrow iridocorneal angles, pupillary dilation can lead to a pupillary block, where the flow of aqueous humor from the posterior to the anterior chamber is obstructed. biomedres.us This blockage increases pressure in the posterior chamber, causing the peripheral iris to bow forward and physically obstruct the trabecular meshwork, the primary site of aqueous humor outflow. biomedres.usnih.gov The resulting decrease in outflow leads to a rapid and significant rise in IOP, which can exacerbate glaucoma and potentially lead to vision loss. patsnap.comnih.gov

Table 1: Drug Classes with Potential for Interaction with this compound

| Drug Class | Interacting Drugs | Potential Effect |

| Antimuscarinic Agents | Amantadine, certain antihistamines, phenothiazines, tricyclic antidepressants, atropine, scopolamine | Potentiation of anticholinergic effects (e.g., dry mouth, blurred vision, constipation, urinary retention) |

| Central Nervous System Depressants | Sedatives, antipsychotics, some antidepressants | Enhanced sedative effects, increased drowsiness, impaired cognitive function |

| Sympathomimetic Agents | Ephedrine, salbutamol | Potentiation of tachycardia |

| Diuretics | Chlorothiazide, chlorthalidone, indapamide | Increased serum concentration of the diuretic |

| Anti-Parkinson's Agents | Levodopa | Decreased absorption of levodopa |

| Gastrointestinal Agents | Proton pump inhibitors, H2 receptor antagonists | Altered absorption and efficacy of the gastrointestinal agent |

Obstructive Uropathy and Gastrointestinal Tract Obstruction Mechanisms

This compound is an anticholinergic agent that competitively antagonizes muscarinic acetylcholine receptors. patsnap.com These receptors are prevalent in the smooth muscles of the gastrointestinal and urinary tracts. patsnap.compatsnap.com By blocking the action of acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to a reduction in smooth muscle spasms and gastrointestinal motility. patsnap.com This mechanism, while therapeutic for conditions like irritable bowel syndrome, can also contribute to obstructive complications.

In the urinary tract, the drug's anticholinergic effects can relax the detrusor muscle of the bladder and constrict the internal urethral sphincter. This can impede the normal flow of urine, potentially leading to urinary retention and, in susceptible individuals, obstructive uropathy. patsnap.comnih.gov Obstructive uropathy is characterized by a structural or functional blockage of urinary flow, which can cause urine to back up into the kidneys, a condition known as hydronephrosis. nih.gov This condition is a contraindication for the use of this compound. patsnap.commedex.com.bd

Similarly, in the gastrointestinal tract, by decreasing peristalsis, this compound can slow the movement of intestinal contents. patsnap.com In individuals with pre-existing narrowing or structural abnormalities of the gastrointestinal tract, this can lead to or exacerbate an obstruction. patsnap.commedex.com.bd Conditions such as paralytic ileus, where intestinal muscle contractions are inhibited, are also contraindications for this compound use. medex.com.bdfarmacoinc.com

Cardiovascular Considerations and Arrhythmia Pathophysiology

This compound's anticholinergic properties can also impact the cardiovascular system. By blocking muscarinic receptors in the heart, it can interfere with the parasympathetic (vagal) nerve impulses that regulate heart rate. farmacoinc.com This can lead to an increase in heart rate, known as tachycardia. patsnap.comzeelabpharmacy.com In some cases, an initial brief period of slowed heart rate (bradycardia) may occur, followed by tachycardia and potentially other heart rhythm disturbances (arrhythmias). farmacoinc.comapollopharmacy.in

The pathophysiology of these arrhythmias is linked to the disruption of the normal balance between the sympathetic and parasympathetic nervous systems in controlling heart rhythm. sendo.info By inhibiting the "braking" effect of the parasympathetic system, the relative influence of the sympathetic system increases, leading to a faster and sometimes irregular heartbeat. This can be particularly concerning for individuals with pre-existing cardiovascular conditions. patsnap.comdermnetnz.org For example, in patients who have had an acute myocardial infarction, the use of this compound is cautioned against due to the risk of arrhythmias. farmacoinc.commims.com Atrial fibrillation, the most common type of heart arrhythmia, is characterized by abnormal electrical activity in the atria, and factors that disrupt the heart's electrical system can contribute to its development. physio-pedia.com

Myasthenia Gravis and Neuromuscular Junction Interactions

Myasthenia gravis is an autoimmune disorder characterized by muscle weakness that worsens with activity. jaypeedigital.com It is caused by antibodies that block or destroy nicotinic acetylcholine receptors at the neuromuscular junction, the synapse between a motor neuron and a muscle fiber. jaypeedigital.comdrugbank.com This interference with acetylcholine signaling prevents normal muscle contraction.

This compound, as an anticholinergic drug, can exacerbate the symptoms of myasthenia gravis. patsnap.commedex.com.bd Although its primary action is on muscarinic receptors, it can also have some activity at nicotinic receptors. farmacoinc.com By further blocking acetylcholine's effects, it can worsen the muscle weakness already present in individuals with myasthenia gravis. drugbank.comdrugbank.com Therefore, myasthenia gravis is a contraindication for the use of this compound. patsnap.commedex.com.bd

The neuromuscular junction relies on the precise release and binding of acetylcholine to initiate muscle contraction. nih.gov Drugs that interfere with this process, either by blocking receptors or affecting acetylcholine levels, can have significant effects on muscle function. nih.gov

Research on Drug-Induced Liver Injury (DILI) Potential

Drug-induced liver injury (DILI) is a significant concern in drug development and clinical practice, as it is a leading cause of acute liver failure. diva-portal.org Research into the potential of drugs to cause liver injury involves various predictive models and screening assays.

In Vitro and In Silico Prediction Models for Hepatotoxicity

In vitro and in silico models are increasingly used in the early stages of drug development to predict the potential for hepatotoxicity and reduce reliance on animal testing. nih.govnews-medical.net

In silico models use computer algorithms and machine learning to predict DILI based on a compound's chemical structure and physicochemical properties. rsc.orgmdpi.comnih.gov These models can rapidly screen a vast number of chemicals for potential hepatotoxicity. nih.gov One such approach, the 'rule-of-two' (RO2) model, identifies drugs with a higher risk of DILI based on factors like high daily dose and high lipophilicity. nih.gov

In vitro models utilize human liver cells, such as primary human hepatocytes or cell lines like HepG2/C3A, to assess a drug's direct effect on liver cells. mdpi.com These models can evaluate various mechanisms of toxicity, including mitochondrial damage and oxidative stress. mdpi.com Advanced 3D liver models and "liver-on-a-chip" microphysiological systems aim to better replicate the complex environment of the human liver. news-medical.net

High-Content Screening Assays for Cellular Endpoints

High-content screening (HCS) is an automated imaging-based technology that allows for the simultaneous measurement of multiple cellular parameters in response to a drug. nih.govnih.gov This provides a detailed phenotypic profile of a compound's effects on cells. nih.gov

Cell loss

Nuclear size and DNA damage

Apoptosis (programmed cell death)

Lysosomal mass

Mitochondrial membrane potential

Steatosis (fat accumulation)

In one study, this compound was evaluated using a high-content screening assay with primary rat hepatocytes. nih.gov The results for this compound were negative across the tested cellular endpoints, suggesting a lower potential for direct hepatotoxicity under the conditions of the assay. nih.gov

Table 1: High-Content Screening Assay Results for this compound

| Cellular Endpoint | Result |

|---|---|

| Cell loss | Negative |

| Nuclear size | Negative |

| DNA damage | Negative |

| Apoptosis | Negative |

| Lysosomal mass | Negative |

| DNA fragmentation | Negative |

| Mitochondrial membrane potential | Negative |

Data from a study using primary rat hepatocytes. nih.gov

Analytical Method Development and Degradation Kinetics

Quantitative Determination Methodologies in Biological Matrices

The quantitative analysis of Oxyphenonium (B72533) in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies. nih.govuab.edu Various analytical techniques have been developed to achieve the necessary sensitivity and selectivity for measuring the low concentrations of this quaternary ammonium (B1175870) compound. researchgate.netmdpi.com

Spectrophotometric methods have been utilized for the analysis of this compound bromide, often involving the formation of colored ion-pair complexes. researchgate.net These techniques are based on the interaction of this compound with specific reagents, leading to a product with a distinct absorption maximum in the UV-Visible spectrum.

One such approach involves the investigation of ion-pairs formed between this compound bromide (OXBr) and dyes like chromotrope 2R (C2R) or ammonium reineckate (B100417) (AMRT). researchgate.net The formation of these complexes can be characterized spectroscopically, providing a basis for quantitative determination. For instance, the interaction with precipitating reagents like phosphomolybdic acid (PMA) also yields ion associates that can be characterized. researchgate.net While spectrophotometry is a viable technique, other methods are often required for the low concentrations typically found in biological fluids. researchgate.net

Chromatographic techniques offer high specificity and sensitivity for the determination of this compound and its degradation products in biological and pharmaceutical samples. researchgate.net

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method has been developed for the simultaneous determination of this compound bromide and its degradation product. nih.gov This method employs a cyanopropyl column with a mobile phase consisting of acetonitrile (B52724) and 25 mM potassium dihydrogen phosphate (B84403) (pH 3.4) in a 50:50 (v/v) ratio. Detection is performed using UV at 222 nm. This method is effective for quantifying the drug and its degradant in tablets and can be applied to kinetic studies. nih.gov

Thin-Layer Chromatography (TLC)-Densitometry: A TLC-densitometric method has been established for the determination of this compound bromide and its degradation products, α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol. researchgate.nettandfonline.com The separation is achieved on Silica gel TLC F254 plates with a mobile phase of butanol-1–glacial acetic acid–water (12.8:2:2.8 v/v/v). Densitometric measurements are performed at approximately 225 nm for the parent drug and at 530 nm after visualization with Dragendorff's reagent. tandfonline.comijpsonline.com This method has demonstrated high sensitivity, precision, and a broad range of linearity. researchgate.nettandfonline.com

Table 1: Regression Analysis Data for TLC-Densitometry of this compound Bromide (OB)

Data sourced from research on TLC-densitometric methods. tandfonline.com

Gas Chromatography-Electron Capture Detection (GC-ECD): A highly sensitive and selective method for determining this compound bromide in human plasma and urine involves GC-ECD. nih.gov This method requires a multi-step sample preparation process that includes ion-pair extraction, re-extraction, hydrolysis of the drug to cyclohexylphenylglycolic acid, and subsequent derivatization of the acid to its pentafluorobenzyl ester. The resulting derivative is then quantified by GC-ECD. nih.gov This technique allows for quantitation down to 2 ng/ml in plasma and 200 ng/ml in urine. nih.gov The use of an electron capture detector is particularly effective for halogenated derivatives. cdc.gov

Liquid Chromatography-Thermospray Ionization-Mass Spectrometry (LC-TSI-MS): The use of LC-TSI-MS for the analysis of this compound bromide in serum samples has been reported, indicating the application of mass spectrometric techniques for its determination. researchgate.net

A sensitive radioreceptor assay (RRA) has been developed for the quantification of this compound in plasma and urine. nih.govnih.gov This assay is based on the principle of competitive binding. This compound in the sample competes with a radiolabeled ligand, [3H]dexetimide, for binding to muscarinic receptors isolated from calf striata. nih.gov The amount of bound radioactivity is inversely proportional to the concentration of this compound in the sample. After optimization of the incubation medium and an extraction process involving ion pair formation with sodium picrate, the assay can reliably detect concentrations as low as 100 pg/ml in plasma and 2 ng/ml in urine. nih.govnih.gov This level of sensitivity makes the RRA suitable for pharmacokinetic studies following therapeutic administration. nih.gov

The analysis of quaternary ammonium compounds like this compound from complex biological matrices often necessitates specialized sample preparation techniques. nih.gov Ion-pair extraction is a key strategy to isolate the charged this compound cation from plasma or urine. taylorfrancis.com

A validated method utilizes perchlorate (B79767) as the counter-ion to form an ion pair with this compound, which can then be extracted into an organic solvent. nih.gov This is followed by a re-extraction step using tetrapentylammonium (B98587) as a new counter-ion. For analysis by gas chromatography, the ester functional group of this compound is hydrolyzed to form cyclohexylphenylglycolic acid. This acid is then subjected to a derivatization reaction to create a more volatile and detectable compound. Specifically, it is converted to its pentafluorobenzyl ester, which is highly responsive to an electron-capture detector (ECD), thus ensuring a sensitive and selective quantification. nih.gov

The interaction of this compound bromide with various reagents to form ion-pairs has been studied using conductometric and spectroscopic methods. researchgate.net Conductometry, which measures changes in the electrical conductivity of a solution, can be used to determine the stoichiometry of the ion-pairs formed. tau.ac.ilumcs.pl

Studies involving the titration of this compound bromide with reagents such as silver nitrate (B79036) (AgNO₃) and phosphomolybdic acid (PMA) have shown the formation of 1:1 (drug:reagent) ion associates. researchgate.net The equivalence point in these conductometric titrations can be determined graphically, with modern approaches like differential conductivity methods and Boltzmann sigmoid fitting models providing more objective and accurate endpoint localization compared to conventional methods. researchgate.net The precipitates formed from these ion-pairing reactions have been further characterized using spectroscopic techniques like Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm their structure. researchgate.net

Table 2: Summary of Conductometric Titration of this compound Bromide (OXBr) with Precipitating Reagents

Data sourced from conductometric and spectroscopic investigations. researchgate.net

Stability-Indicating Analytical Methods

Stability-indicating methods are essential for determining the shelf-life of a drug product by distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products. chromatographyonline.comijpsm.com For this compound bromide, which contains an ester linkage, hydrolysis is a primary degradation pathway. researchgate.netunc.edu

An HPLC method has been specifically developed and validated as stability-indicating for this compound bromide. nih.gov This method effectively separates the parent drug from its main degradation product, which is formed through hydrolysis. The method was used to investigate the degradation kinetics of this compound under various stress conditions, including acidic and alkaline environments, and at different temperatures. nih.gov

Forced degradation studies showed that the degradation follows pseudo-first-order kinetics. nih.gov By studying the reaction at elevated temperatures, the Arrhenius equation can be used to predict the degradation rate constant at room temperature and thus determine the shelf-life. unc.edu The pH-rate profile for the degradation was also established by studying the kinetics in buffer solutions across a pH range of 2 to 12. nih.gov The TLC-densitometric method is also capable of separating the drug from its degradation products (α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol), making it suitable for stability studies as well. researchgate.nettandfonline.com

Table 3: Kinetic Parameters for the Alkaline Degradation of this compound Bromide (0.1 M NaOH)

Data sourced from a stability-indicating HPLC method study. nih.gov The calculated activation energy (Ea) for this degradation was 74.38 kJ/mol. nih.gov

Degradation Pathways and Products Analysis

The degradation of this compound primarily occurs through the hydrolysis of its ester functional group. This process leads to the formation of a principal degradation product, which can be separated and quantified using stability-indicating analytical methods. nih.gov The pathways of degradation are heavily influenced by environmental conditions such as pH, temperature, and light exposure.

Acidic Hydrolysis Mechanisms and Kinetics

Under acidic conditions, this compound undergoes hydrolysis, a reaction that has been shown to follow pseudo-first-order kinetics. nih.gov The mechanism is consistent with a specific acid-catalyzed A-2 type reaction, which involves a rapid initial protonation of the carbonyl oxygen of the ester group. This is followed by a rate-determining step where a water molecule performs a nucleophilic attack on the protonated carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form the hydrolysis products.

Kinetic studies of the acidic degradation of this compound have been conducted at various temperatures to determine key reaction parameters. nih.gov The apparent pseudo-first-order rate constant (k), half-life (t½), and activation energy (Ea) have been calculated to quantify the degradation rate. nih.gov

Table 1: Kinetic Data for Acidic Degradation of this compound

| Temperature (°C) | k (hour⁻¹) | t½ (hours) |

| 70 | 0.048 | 14.44 |

| 80 | 0.092 | 7.53 |

| 90 | 0.165 | 4.20 |

| Activation Energy (Ea) for the acidic degradation was calculated to be 76.54 kJ/mol. | ||

| Data sourced from kinetic studies of acidic degradation. nih.gov |

Alkaline Hydrolysis Mechanisms and Kinetics

In alkaline media, the hydrolysis of this compound is significantly accelerated and also follows pseudo-first-order kinetics. nih.gov The mechanism is characteristic of a base-catalyzed ester hydrolysis (B-AC-2), involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to yield the carboxylate and alcohol products.

The kinetics of alkaline degradation have been systematically investigated at different temperatures to quantify the reaction rates. nih.gov

Table 2: Kinetic Data for Alkaline Degradation of this compound

| Temperature (°C) | k (hour⁻¹) | t½ (hours) |

| 50 | 0.068 | 10.19 |

| 60 | 0.133 | 5.21 |

| 70 | 0.250 | 2.77 |

| Activation Energy (Ea) for the alkaline degradation was calculated to be 74.32 kJ/mol. | ||

| Data sourced from kinetic studies of alkaline degradation. nih.gov |

Photodegradation Pathways

Specific photodegradation pathways for this compound are not extensively detailed in the cited literature. However, standard pharmaceutical photostability testing involves exposing the drug substance to sources of UV and visible light to identify any resulting degradation products. The analysis of photostressed samples would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of major photoproducts. researchgate.net Potential pathways could involve cleavage or rearrangement of the molecule upon absorption of light energy.

Thermal Decomposition Characteristics

While specific thermal decomposition data for this compound is not available in the provided sources, the thermal stability of pharmaceutical compounds is generally investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These methods determine the temperatures at which the compound begins to decompose. researchgate.net TGA measures mass loss as a function of temperature, while DSC detects exothermic or endothermic transitions, such as melting and decomposition. researchgate.net For this compound, such analysis would reveal its thermal stability and the temperature ranges over which it remains intact.

pH-Rate Profile Studies of this compound Degradation

The stability of this compound is highly dependent on pH. A pH-rate profile study, conducted using Britton-Robinson buffer solutions across a pH range of 2 to 12, demonstrates the relationship between pH and the degradation rate constant (k). nih.gov The profile typically shows a "V" or "U" shape, indicating that the compound is most stable in a specific pH range and degrades more rapidly in highly acidic or alkaline conditions.

The degradation kinetics of this compound exhibit both specific acid and specific base catalysis. nih.gov The observed degradation rate is minimal in the acidic to neutral pH range and increases as the pH becomes more acidic (below pH 4) or more alkaline (above pH 7). This profile is crucial for determining optimal storage conditions and for the formulation of stable pharmaceutical preparations. nih.govmdpi.com

Advanced Analytical Techniques for Impurity Profiling and Stability Assessment

Ensuring the purity and stability of this compound requires sophisticated analytical methods capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products. nih.govresearchgate.net

A stability-indicating high-performance liquid chromatographic (HPLC) method has been specifically developed for the determination of this compound bromide and its primary degradation product. nih.gov This method utilizes a cyanopropyl column with a mobile phase consisting of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.4), with UV detection at 222 nm. nih.gov This HPLC method is effective for quantifying the drug and its degradant in pharmaceutical formulations. nih.gov

Beyond HPLC, a suite of advanced analytical techniques is essential for comprehensive impurity profiling. biomedres.us These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products by providing molecular weight and fragmentation data. researchgate.netbiomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile or semi-volatile impurities that may be present. biomedres.usbiomedres.us

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC serves as a powerful tool for the preliminary screening of impurities and degradation products, offering a rapid and cost-effective method for separation. biomedres.us

These techniques are integral to pharmaceutical development and quality control, ensuring that any impurities are identified, quantified, and controlled to meet stringent safety and quality standards. nih.govbiomedres.us

Formulation Science and Drug Delivery Research

Strategies for Modulating Oxyphenonium (B72533) Bioavailability

The bioavailability of orally administered drugs can be limited by factors such as poor permeation across biological membranes and degradation during first-pass metabolism. wikipedia.org For compounds like this compound, which may face challenges with aqueous solubility, various strategies are employed to enhance their bioavailability. uni.luthegoodscentscompany.com These approaches are broadly aimed at improving the dissolution rate and solubility of the drug in the gastrointestinal fluids. uni.lu

General strategies that could be applied to modulate this compound's bioavailability include:

Chemical Modification: Creating prodrugs or new salt forms to alter physicochemical properties. fishersci.se

Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or creating nanosuspensions can enhance dissolution. uni.lu

Specialized Dosage Forms: The design of novel drug delivery systems can protect the drug from degradation and control its release. wikipedia.org This includes the use of lipid-based formulations or solid dispersions. wikipedia.orguni.lu

Use of Excipients: Co-administration with chemical permeation enhancers or efflux transporter inhibitors can improve absorption across the gut wall. wikipedia.org Encapsulation within bioactive polymers is another method to protect the drug in the stomach's acidic environment and facilitate its release in the intestine. wikipedia.org

Complexation with Cyclodextrins for Solubility and Bioavailability Enhancement

A significant strategy for improving the pharmaceutical properties of poorly soluble drugs like this compound is complexation with cyclodextrins. thegoodscentscompany.comnih.gov Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. nih.gov This unique structure allows them to encapsulate a "guest" molecule, like a drug, within their cavity, thereby forming an inclusion complex. nih.govfishersci.no This complexation can lead to marked improvements in the guest molecule's apparent aqueous solubility, dissolution rate, and stability, which in turn can enhance its oral bioavailability. thegoodscentscompany.comfishersci.senih.gov

Host-Guest Interactions and Complex Formation Stoichiometry

The formation of an this compound-cyclodextrin complex is a dynamic equilibrium process governed by non-covalent interactions. nih.gov These intermolecular forces, which stabilize the guest within the host's cavity, include van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding. nih.govnih.gov The formation of the complex is also driven by the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity by the more hydrophobic drug molecule. nih.govnih.gov

The stoichiometry of these host-guest complexes, which describes the molar ratio of host to guest, can be determined by various analytical methods. nih.govfishersci.ca For this compound, its structure, which includes bulky phenyl and cyclohexyl groups, creates steric hindrance that influences its binding. nih.gov Research indicates that this compound forms a 1:1 inclusion complex with alpha-cyclodextrin (B1665218) (α-CD). nih.gov This 1:1 stoichiometry is often indicated by AL type phase solubility diagrams, where the solubility of the guest increases linearly with the concentration of the cyclodextrin. uni.lu

Impact on Physicochemical Behavior and Pharmacokinetic Properties

The encapsulation of this compound within a cyclodextrin cavity significantly alters its physicochemical properties. The primary benefits of this complexation are:

Enhanced Aqueous Solubility: By shielding the lipophilic drug molecule from the aqueous environment, the hydrophilic exterior of the cyclodextrin imparts greater water solubility to the entire complex. nih.govfishersci.no

Improved Dissolution Rate: The formation of these complexes, particularly in solid dosage forms, can lead to a faster dissolution rate. fishersci.se This is due to factors like increased wettability, dispersibility, and the reduction of drug particle aggregation. fishersci.se

Taste Masking Applications via Complexation

Many active pharmaceutical ingredients, including this compound bromide, possess a bitter taste, which can be a significant challenge for oral formulations. nih.govwikipedia.org Cyclodextrin complexation is an effective technique for taste masking. fishersci.ptfishersci.se The mechanism relies on the inclusion of the bitter-tasting drug molecule within the cyclodextrin cavity. fishersci.pt This encapsulation prevents the drug from interacting with taste receptors on the tongue, thereby reducing or eliminating the perception of bitterness. wikipedia.orgfishersci.pt

Studies have shown that the bitter taste of this compound bromide is effectively suppressed by cyclodextrins. nih.govwikipedia.org The extent of this taste suppression is directly related to the concentration of free, un-complexed this compound in solution. wikipedia.org Interestingly, research has indicated that α- and gamma-cyclodextrins (γ-CD) are more effective at masking the bitterness of this compound bromide than beta-cyclodextrin (B164692) (β-CD). nih.gov

Advanced Drug Delivery Systems Incorporating this compound (Research Concepts)

Beyond simple complexation, modern pharmaceutical research explores advanced drug delivery systems (DDS) to achieve more precise spatial and temporal control over drug release. iiab.me While specific research on this compound within these advanced systems is not widely published, several established concepts could be applied to enhance its delivery.